molecular formula C18H15N3O3S2 B2609621 3,5-dimethoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide CAS No. 313403-74-6

3,5-dimethoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide

Cat. No.: B2609621
CAS No.: 313403-74-6
M. Wt: 385.46
InChI Key: VQLIWPLNEJUYPM-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic framework with 3,12-dithia (two sulfur atoms) and 5,10-diaza (two nitrogen atoms) heteroatoms, along with a 3,5-dimethoxybenzamide substituent. Its structural uniqueness lies in the tricyclo[7.3.0.0²,⁶]dodeca ring system, which imposes specific conformational constraints critical for biological interactions. The 11-methyl group further modulates steric and electronic properties, influencing solubility and target binding .

Properties

IUPAC Name

3,5-dimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c1-9-19-13-4-5-14-16(15(13)25-9)26-18(20-14)21-17(22)10-6-11(23-2)8-12(7-10)24-3/h4-8H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLIWPLNEJUYPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,5-dimethoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7300^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide involves multiple steps, starting from readily available precursorsReaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. .

Scientific Research Applications

3,5-dimethoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammation pathways .

Comparison with Similar Compounds

3,5-Dimethoxy-N-[(5E)-6-Methyl-10,13-Dioxa-4-Thia-6-Azatricyclo[7.4.0.0³,⁷]Trideca-1,3(7),8-Trien-5-Ylidene]Benzamide (CAS: 1322000-09-8)

  • Structural Differences :
    • Ring System : Tricyclo[7.4.0.0³,⁷]trideca vs. tricyclo[7.3.0.0²,⁶]dodeca in the original compound.
    • Heteroatoms : Contains 10,13-dioxa (two oxygen atoms) and 4-thia/6-aza vs. 3,12-dithia/5,10-diaza .
    • Substituents : 6-methyl vs. 11-methyl.
  • The shifted methyl group (6 vs. 11) may affect steric interactions in binding pockets .

9-(4-Methoxyphenyl)-3,7-Dithia-5-Azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]Tetradecen-4(8)-One ()

  • Structural Differences :
    • Ring System : Tetracyclic vs. tricyclic in the original compound.
    • Functional Groups : Ketone (4(8)-one) vs. benzamide.
  • The ketone group may confer metabolic instability compared to the amide’s resistance to hydrolysis .

12-(4-Methoxyphenyl)-10-Phenyl-3,4,5,6,8,10-Hexaazatricyclo[7.3.0.0²,⁶]Dodeca-1(9),2,4,7,11-Pentaene ()

  • Structural Differences :
    • Heteroatoms : Six nitrogen atoms (hexaaza) vs. two nitrogen and two sulfur atoms in the original.
    • Substituents : 4-Methoxyphenyl and phenyl vs. 3,5-dimethoxybenzamide.
  • Implications: Increased nitrogen content enhances hydrogen-bonding capacity, improving affinity for polar targets (e.g., kinases).

Substituent-Driven Functional Comparisons

Syringaldehyde (3,5-Dimethoxybenzaldehyde) ()

  • Structural Differences : Aldehyde vs. benzamide.
  • Implications :
    • The aldehyde group’s electrophilicity increases reactivity but may lead to off-target effects (e.g., Schiff base formation).
    • The benzamide in the original compound provides stability and facilitates interactions with amide-binding enzymes (e.g., proteases) .

Structural and Computational Analysis Tools

  • Crystallography : SHELX programs () and ORTEP-3 () were critical in resolving the tricyclic conformations and comparing bond lengths/angles (e.g., mean C–C = 0.005 Å in ).
  • Molecular Docking : Studies suggest similar compounds (e.g., ) share binding modes with collagenases or TNFα-related targets, but heteroatom differences alter binding scores by 10–15% .

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